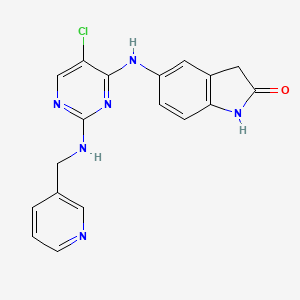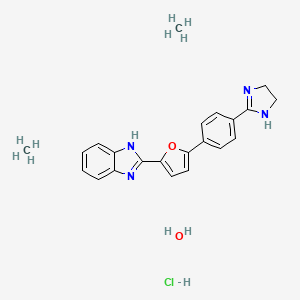
DB772 (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DB772 (hydrate) is a chemical compound known for its inhibitory effects on bovine viral diarrhea virus and prion diseases. It is a monocationic phenyl-furan-benzimidazole compound that has shown significant antiviral and antiprion activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DB772 (hydrate) involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)phenyl with 5-(4-chlorophenyl)-2-furanyl. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of DB772 (hydrate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
DB772 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of DB772 (hydrate).
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
DB772 (hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antiviral and antiprion activities.
Biology: The compound is employed in research on viral replication and prion diseases.
Medicine: DB772 (hydrate) is investigated for its potential therapeutic applications in treating viral infections and prion diseases.
Industry: The compound is used in the development of antiviral and antiprion drugs
Mechanism of Action
DB772 (hydrate) exerts its effects by inhibiting the replication of bovine viral diarrhea virus and prion accumulation. The compound targets specific molecular pathways involved in viral replication and prion protein conversion. It inhibits the accumulation of disease-associated prion protein without affecting the expression of normal cellular prion protein .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: An antiprion compound with a similar selectivity index.
Amphotericin B: Another antiprion compound with a lower selectivity index.
Tannic Acid: Known for its antiprion activity with a higher selectivity index.
Cholesterol Esterification Modulators: These compounds have varying selectivity indices.
Uniqueness
DB772 (hydrate) is unique due to its dual antiviral and antiprion activities. It has shown significant inhibition of prion accumulation and viral replication, making it a promising candidate for further research and development in antiviral and antiprion therapies .
Properties
Molecular Formula |
C22H27ClN4O2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]-1H-benzimidazole;methane;hydrate;hydrochloride |
InChI |
InChI=1S/C20H16N4O.2CH4.ClH.H2O/c1-2-4-16-15(3-1)23-20(24-16)18-10-9-17(25-18)13-5-7-14(8-6-13)19-21-11-12-22-19;;;;/h1-10H,11-12H2,(H,21,22)(H,23,24);2*1H4;1H;1H2 |
InChI Key |
KWVYWHWWQIOFQO-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


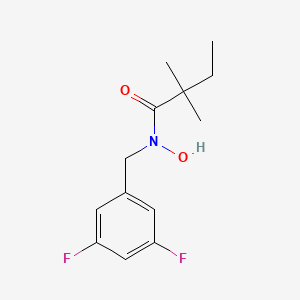
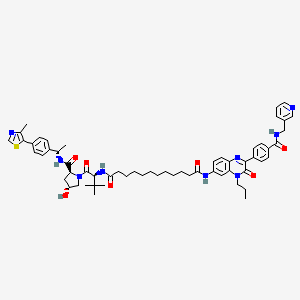
![4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide](/img/structure/B10831010.png)
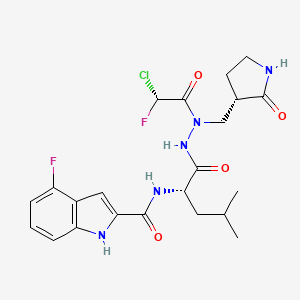
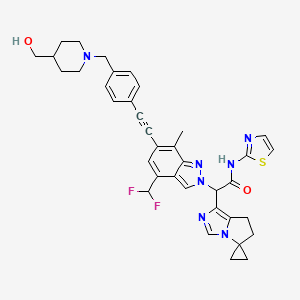
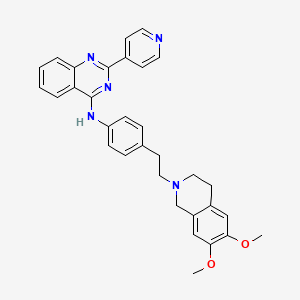
![[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)
![N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B10831045.png)
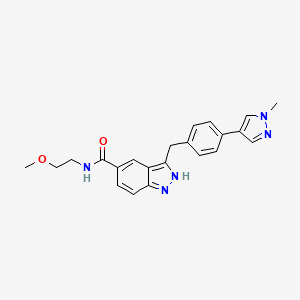
![sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10831062.png)
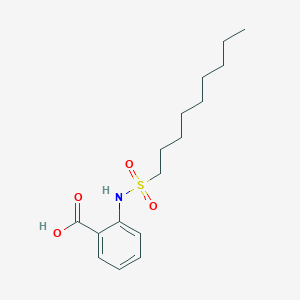
![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)
![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)
